7,10,13,16,19-Docosapentaenoic acid, also referred to as all-cis-7,10,13,16,19-docosapentaenoic acid, is a polyunsaturated fatty acid belonging to the omega-3 family. This compound is characterized by its long carbon chain consisting of 22 carbon atoms and five double bonds located at the 7th, 10th, 13th, 16th, and 19th positions. It is commonly found in marine oils and certain algae, contributing to its potential health benefits and applications in various scientific fields .
This fatty acid is classified under the category of polyunsaturated fatty acids (PUFAs) due to its multiple double bonds. Specifically, it is categorized as an omega-3 fatty acid because the first double bond occurs at the third carbon from the methyl end of the fatty acid chain. Its structural formula can be represented as C22H34O2 with a molecular weight of approximately 330.5 g/mol .
The synthesis of 7,10,13,16,19-docosapentaenoic acid can be achieved through several methods:
In industrial settings, large-scale production often employs esterification processes where extracted docosapentaenoic acid is reacted with methanol to produce methyl esters. The reaction mixture is then purified through distillation and chromatography techniques to achieve high purity levels .
The molecular structure of 7,10,13,16,19-docosapentaenoic acid features a long hydrocarbon chain with five cis double bonds. Its structural representation includes:
7,10,13,16,19-docosapentaenoic acid undergoes several types of chemical reactions:
The oxidation products include epoxides and diols while reduction leads to saturated derivatives. Substitution reactions can produce diverse functional groups depending on the nucleophile used .
The mechanism of action for 7,10,13,16,19-docosapentaenoic acid involves its integration into cellular membranes where it influences membrane fluidity and functionality. It modulates membrane-bound enzyme activities and receptor functions leading to various biological effects such as anti-inflammatory responses and cardioprotective actions through lipid mediators that regulate signaling pathways within cells .
Relevant data indicates that this compound's unique structure allows it to play a significant role in biological membranes and metabolic pathways .
7,10,13,16,19-docosapentaenoic acid has several scientific applications:
7,10,13,16,19-Docosapentaenoic acid (DPA, 22:5n-3) is an ω-3 polyunsaturated fatty acid (PUFA) positioned centrally in the metabolic cascade from shorter-chain precursors to longer, highly unsaturated fatty acids like docosahexaenoic acid (DHA, 22:6n-3). Its biosynthesis exemplifies the compartmentalized enzymatic machinery in eukaryotic cells, particularly in vertebrates.
Eicosapentaenoic acid (EPA, 20:5n-3) serves as the direct precursor for DPA synthesis. This conversion occurs via a two-carbon chain elongation catalyzed by endoplasmic reticulum (ER)-bound elongase enzymes. The reaction sequence involves:
This elongation exhibits tissue-specific efficiency. In hepatocytes, >80% of EPA is elongated to DPA within 2 hours, while neuronal cells show slower kinetics due to differential expression of elongases [3] [4].
Table 1: Enzymatic Conversion of EPA to DPA
Enzyme Complex | Cofactors/Substrates | Product | Catalytic Efficiency (Vmax) |
---|---|---|---|
Acyl-CoA synthetase | ATP, CoA | EPA-CoA | 18 nmol/min/mg protein |
ELOVL5 | Malonyl-CoA, NADPH | 3-keto-22:5 | 4.2 nmol/min/mg protein |
β-Ketoacyl reductase | NADPH | 3-hydroxy-22:5 | 10.1 nmol/min/mg protein |
Dehydratase/enoyl reductase | H₂O, NADPH | DPA-CoA (22:5n-3) | 6.8 nmol/min/mg protein |
DPA occupies a critical branch point in PUFA metabolism: it can be further elongated toward DHA synthesis via the Sprecher pathway or serve as a substrate for bioactive mediator synthesis. Key reactions include:
Table 2: Enzymes Catalyzing DPA Metabolism in the Sprecher Pathway
Enzyme | Subcellular Location | Reaction | Inhibitors/Activators |
---|---|---|---|
ELOVL2 | Endoplasmic reticulum | 22:5n-3 → 24:5n-3 | Inhibited by high DHA; Activated by PPARα |
FADS2 | Endoplasmic reticulum | 24:5n-3 → 24:6n-3 | Induced by SREBP-1c; Inhibited by TNF-α |
ACOX1 | Peroxisomes | 24:6n-3 → 22:6n-3 + acetyl-CoA | Requires catalase; Impaired in Zellweger syndrome |
The spatial segregation of DPA metabolism across organelles and tissues optimizes its dual roles as a structural lipid precursor and signaling molecule precursor:
Table 3: Tissue-Specific DPA Metabolism
Parameter | Liver | Brain | Clinical Implication |
---|---|---|---|
DPA synthesis rate | 12.4 nmol/g/h | 0.8 nmol/g/h | Liver failure depletes neural DHA |
DPA→DHA conversion | 90% efficiency | <10% efficiency | Brain relies on hepatic DHA export |
Major DPA pool | Phosphatidylcholine | Ethanolamine plasmalogens | Plasmalogen-DPA modulates membrane fluidity |
Key transporters | VLDL particles | Mfsd2a (lysophosphatidylcholine carrier) | Blood-brain barrier defects reduce neural DPA |
Concluding Remarks
The biosynthesis of 7,10,13,16,19-DPA exemplifies the metabolic sophistication underlying ω-3 fatty acid metabolism. Its position as an intermediary between EPA and DHA—coupled with its compartmentalized synthesis in hepatic and neural tissues—underscores its dual role as a metabolic intermediate and direct precursor to bioactive lipids. Future research should elucidate transcriptional regulators of DPA-metabolizing enzymes and tissue-specific flux control.
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: